1H and 13C NMR Spectroscopic Characterization of Mesidine Hydrochloride: A Comprehensive Guide for Analytical Scientists
1H and 13C NMR Spectroscopic Characterization of Mesidine Hydrochloride: A Comprehensive Guide for Analytical Scientists
Executive Summary & Chemical Context
Mesidine hydrochloride (2,4,6-trimethylanilinium chloride) is a highly valued intermediate in synthetic organic chemistry, serving as a foundational building block for N-heterocyclic carbenes (NHCs)[1], complex transition metal catalysts[2], and advanced dyestuffs. Unlike its free-base counterpart (mesidine), the protonated anilinium salt presents unique electronic and spatial characteristics.
Protonation of the primary amine to form the −NH3+ group fundamentally alters the electron density of the aromatic ring. The nitrogen lone pair, which normally donates electron density into the ring via resonance (+R effect) in the free base, becomes locked in the N-H bond. Consequently, the aromatic system is subjected exclusively to the strong electron-withdrawing inductive effect (-I) of the positively charged nitrogen. This phenomenon dictates the distinct chemical shifts observed in both 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, a dynamic well-documented in 3[3].
Experimental Causality: Solvent Selection & Sample Preparation
A common pitfall in the NMR characterization of amine hydrochlorides is the improper selection of deuterated solvents.
The Causality of Solvent Choice: Mesidine hydrochloride is an ionic salt. Attempting to dissolve it in non-polar solvents like Chloroform-d ( CDCl3 ) results in poor solubility, leading to low signal-to-noise (S/N) ratios and missing quaternary carbon resonances. Instead, Dimethyl Sulfoxide-d6 (DMSO-d6) is the solvent of choice. DMSO has a high dielectric constant ( ϵ≈47 ), which effectively solvates the ion pair[4]. More importantly, DMSO-d6 lacks exchangeable protons, allowing the analytical scientist to directly observe the critical −NH3+ protons—a feature that would be instantly lost to deuterium exchange if D2O or Methanol-d4 were used as the primary solvent.
1H NMR Spectroscopic Analysis
In the 1H NMR spectrum of mesidine hydrochloride, the inductive withdrawal by the −NH3+ group deshields the aromatic and alkyl protons relative to the free base.
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The Ammonium Protons: The −NH3+ protons appear as a broad singlet far downfield (typically between 9.5 and 10.5 ppm) due to the localized positive charge and intermolecular hydrogen bonding with the sulfoxide oxygen of DMSO-d6.
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The Methyl Protons: The ortho-methyl groups (C2, C6) are spatially and electronically closer to the electron-withdrawing ammonium center than the para-methyl group (C4). Thus, the ortho-methyls experience a stronger deshielding effect and appear slightly downfield (~2.35 ppm) compared to the para-methyl (~2.25 ppm).
Table 1: 1H NMR Data Summary (in DMSO-d6)
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |
| Ammonium | ~9.50 - 10.50 | Broad singlet (bs) | 3H | −NH3+ |
| Aromatic | ~7.05 | Singlet (s) | 2H | C3-H, C5-H |
| Ortho-Methyl | ~2.35 | Singlet (s) | 6H | C2- CH3 , C6- CH3 |
| Para-Methyl | ~2.25 | Singlet (s) | 3H | C4- CH3 |
13C NMR Spectroscopic Analysis
The 13C NMR spectrum provides a profound look into the loss of resonance (+R) upon protonation. In free mesidine, the ipso-carbon (C1) is highly deshielded (~140 ppm) due to the nitrogen's electronegativity, while the ortho/para carbons are shielded by resonance. In mesidine hydrochloride, the +R effect is abolished. The ipso-carbon (C1) shifts significantly upfield to ~131 ppm because it is no longer part of a pi-donating system. Conversely, the ortho and para carbons shift downfield due to the loss of resonance shielding and the strong -I effect of the −NH3+ group.
Table 2: 13C NMR Data Summary (in DMSO-d6)
| Carbon Environment | Chemical Shift ( δ , ppm) | Assignment |
| Aromatic (Para) | ~139.0 | C4 (attached to CH3 ) |
| Aromatic (Ortho) | ~135.0 | C2, C6 (attached to CH3 ) |
| Aromatic (Ipso) | ~131.0 | C1 (attached to −NH3+ ) |
| Aromatic (Meta) | ~130.5 | C3, C5 (C-H) |
| Para-Methyl | ~20.5 | C4- CH3 |
| Ortho-Methyl | ~17.5 | C2- CH3 , C6- CH3 |
Self-Validating Experimental Protocols
To ensure scientific integrity, the characterization of mesidine hydrochloride must be treated as a self-validating system. The following protocol utilizes a D2O exchange experiment to definitively prove the existence of the primary ammonium salt.
Step-by-Step Methodology: Acquisition & Validation
Phase 1: Sample Preparation
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Weigh precisely 15–20 mg of mesidine hydrochloride for 1H NMR (or 50–70 mg for 13C NMR).
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Dissolve the solid in 0.6 mL of anhydrous DMSO-d6. Vortex for 30 seconds to ensure complete dissolution, which prevents line broadening caused by sample inhomogeneity.
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Transfer the solution to a standard 5 mm NMR tube.
Phase 2: Baseline Acquisition
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Acquire the 1H NMR spectrum (e.g., 400 MHz, 16 scans, D1 = 2s). Ensure the spectral window is wide enough (at least -2 to 14 ppm) to capture the downfield −NH3+ signal.
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Acquire the proton-decoupled 13C NMR spectrum (e.g., 100 MHz, 1024 scans, D1 = 2s) to map the carbon framework.
Phase 3: The D2O Exchange (Self-Validation)
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Eject the NMR tube from the spectrometer.
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Add exactly 2 drops (~15 µL) of Deuterium Oxide ( D2O ) to the sample.
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Cap the tube and invert it 4–5 times to ensure thorough mixing.
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Re-acquire the 1H NMR spectrum under identical parameters.
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Validation Check: The broad signal at ~10 ppm must completely disappear due to rapid proton-deuterium exchange ( −NH3+→−ND3+ ). Concurrently, a new HOD peak will appear at ~4.7 ppm. If the ~10 ppm peak remains, the sample is not the expected primary amine hydrochloride.
Structural Validation Workflow
The following diagram maps the logical execution of the NMR characterization and self-validation workflow.
Caption: Workflow for the NMR spectroscopic characterization and self-validation of mesidine hydrochloride.
References
- Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate...
- Dimetal-Binding Scaffold 2-(Pyridin-2-yl)imidazo [1,5-b]pyridazine-7-ylidene: Synthesis of Trinuclear Heterobimetallic Com Source: Hokkaido University (hokudai.ac.jp)
- Synthesis and Characterization of a New Cyclohexaphosphate, (C6H7ClN)6P6O18.0.5(H2O)
- Tetranuclear Gold(I)
Sources
- 1. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
